molecular formula C26H18Br2N2O4S B15080610 2,2'-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) CAS No. 71617-22-6

2,2'-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol)

Cat. No.: B15080610
CAS No.: 71617-22-6
M. Wt: 614.3 g/mol
InChI Key: NPEVWRUTPSBGLH-UHFFFAOYSA-N
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Description

2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) is a complex organic compound characterized by its unique structure, which includes sulfonyl, phenylene, nitrilomethylidyne, and bromophenol groups. This compound is known for its diverse applications in various scientific fields due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) typically involves a multi-step process. The initial step often includes the formation of the sulfonylbis(4,1-phenylenenitrilomethylidyne) intermediate, which is then reacted with 4-bromophenol under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenol derivatives .

Scientific Research Applications

2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and bromophenol groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-chlorophenol)
  • 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-fluorophenol)
  • 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-iodophenol)

Uniqueness

Compared to similar compounds, 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) is unique due to its bromine substituents, which impart distinct chemical and physical properties

Properties

CAS No.

71617-22-6

Molecular Formula

C26H18Br2N2O4S

Molecular Weight

614.3 g/mol

IUPAC Name

4-bromo-2-[[4-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol

InChI

InChI=1S/C26H18Br2N2O4S/c27-19-1-11-25(31)17(13-19)15-29-21-3-7-23(8-4-21)35(33,34)24-9-5-22(6-10-24)30-16-18-14-20(28)2-12-26(18)32/h1-16,31-32H

InChI Key

NPEVWRUTPSBGLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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